molecular formula C8H18N2O B3263136 N-Propyl L-Valinamide CAS No. 368424-93-5

N-Propyl L-Valinamide

Cat. No.: B3263136
CAS No.: 368424-93-5
M. Wt: 158.24 g/mol
InChI Key: ZJBQYKNGNZERTC-ZETCQYMHSA-N
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Description

N-Propyl L-Valinamide: is an organic compound with the chemical formula C8H18N2O It is a derivative of the amino acid valine, where the carboxyl group is replaced by an amide group, and the amino group is substituted with a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propyl L-Valinamide typically involves the reaction of L-valine with propylamine under specific conditions. One common method is the amidation reaction, where L-valine is first activated by converting it into its corresponding acid chloride or ester, followed by reaction with propylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, temperature, and pressure conditions would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-Propyl L-Valinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-) can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry: N-Propyl L-Valinamide is used as a building block in organic synthesis. Its unique structure allows it to be incorporated into more complex molecules, making it valuable for the development of new materials and pharmaceuticals .

Biology: In biological research, this compound can be used to study protein-ligand interactions and enzyme mechanisms. Its structural similarity to natural amino acids makes it a useful tool for probing biological systems.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its amide linkage and propyl group can be modified to enhance biological activity and selectivity.

Industry: this compound is also used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which N-Propyl L-Valinamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, mimicking the action of natural amino acids. The propyl group can influence the compound’s binding affinity and specificity, while the amide linkage can affect its stability and reactivity .

Comparison with Similar Compounds

    N-Methyl L-Valinamide: Similar structure but with a methyl group instead of a propyl group.

    N-Ethyl L-Valinamide: Contains an ethyl group in place of the propyl group.

    N-Butyl L-Valinamide: Features a butyl group instead of a propyl group.

Uniqueness: N-Propyl L-Valinamide is unique due to the presence of the propyl group, which can influence its chemical and biological properties. This makes it distinct from other similar compounds and can result in different reactivity and interactions in various applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-propylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O/c1-4-5-10-8(11)7(9)6(2)3/h6-7H,4-5,9H2,1-3H3,(H,10,11)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBQYKNGNZERTC-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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